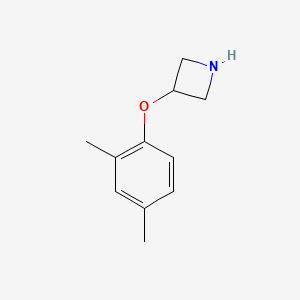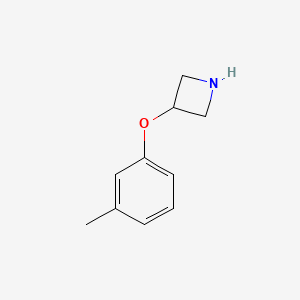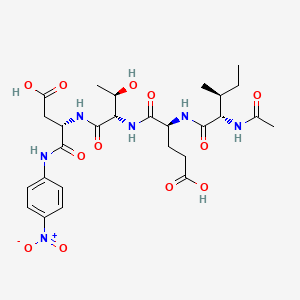
Ac-Ile-Glu-Thr-Asp-PNA
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
The primary target of Ac-Ile-Glu-Thr-Asp-PNA is Caspase-8 . Caspase-8 is a cysteine protease that plays a crucial role in the execution of apoptosis, a form of programmed cell death .
Mode of Action
This compound interacts with its target, Caspase-8, by serving as a substrate . Caspase-8 binds to and cleaves the Ile-Glu-Thr-Asp (IETD) peptide sequence of the compound, releasing p-nitroanilide . This cleavage can be quantified by colorimetric detection at 405 nm as a measure of enzyme activity .
Biochemical Pathways
The cleavage of this compound by Caspase-8 is part of the apoptosis pathway . Apoptosis is a critical process in cellular homeostasis and development, and its dysregulation can lead to various diseases, including cancer .
Result of Action
The cleavage of this compound by Caspase-8 results in the release of p-nitroanilide . This release can be quantified by colorimetric detection at 405 nm, providing a measure of Caspase-8 activity . Therefore, the compound can be used to study the role of Caspase-8 in apoptosis and potentially develop therapeutic strategies for diseases associated with dysregulated apoptosis.
Analyse Biochimique
Biochemical Properties
Ac-Ile-Glu-Thr-Asp-PNA plays a crucial role in biochemical reactions as a substrate for caspase-8. Caspase-8 is an initiator caspase that triggers the apoptotic signaling cascade. When this compound interacts with caspase-8, the enzyme binds to and cleaves the peptide at the Ile-Glu-Thr-Asp sequence. This cleavage releases p-nitroaniline, which can be detected colorimetrically. The interaction between this compound and caspase-8 is highly specific, making it a valuable tool for studying caspase-8 activity in various biochemical assays .
Cellular Effects
This compound influences cellular processes by serving as a marker for caspase-8 activity. In cells undergoing apoptosis, caspase-8 is activated and cleaves this compound, leading to the release of p-nitroaniline. This process can be used to monitor the progression of apoptosis in different cell types. Additionally, the presence of this compound can help identify cells with active caspase-8, providing insights into cell signaling pathways, gene expression, and cellular metabolism related to apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its specific interaction with caspase-8. Upon binding to the enzyme, this compound is cleaved at the Ile-Glu-Thr-Asp sequence, resulting in the release of p-nitroaniline. This cleavage event is a key step in the apoptotic signaling pathway, as it indicates the activation of caspase-8. The released p-nitroaniline can be quantitatively measured, providing a direct readout of caspase-8 activity. This mechanism highlights the importance of this compound in studying the molecular events of apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by storage conditions, with the compound remaining stable for extended periods when kept away from moisture and stored at low temperatures. Over time, degradation of this compound may occur, potentially affecting its ability to serve as a substrate for caspase-8. Long-term studies have shown that this compound can be used to monitor caspase-8 activity in both in vitro and in vivo settings, providing valuable insights into the temporal dynamics of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, this compound effectively serves as a substrate for caspase-8, allowing for the measurement of enzyme activity. At higher dosages, potential toxic or adverse effects may be observed. Studies have shown that there is a threshold dosage beyond which the compound may induce unwanted effects, highlighting the importance of optimizing dosage levels in experimental settings .
Metabolic Pathways
This compound is involved in metabolic pathways related to apoptosis. The compound interacts with caspase-8, an enzyme that plays a central role in the apoptotic signaling cascade. Upon cleavage by caspase-8, this compound releases p-nitroaniline, which can be measured to assess enzyme activity. This interaction provides insights into the metabolic flux and metabolite levels associated with apoptosis, making this compound a valuable tool for studying these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with caspase-8. The compound is taken up by cells and localized to regions where caspase-8 is active. Transporters and binding proteins may facilitate the movement of this compound within cells, ensuring its availability for enzymatic cleavage. The localization and accumulation of this compound are critical for its function as a substrate for caspase-8 .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interaction with caspase-8. The compound is directed to specific compartments or organelles where caspase-8 is active, allowing for efficient cleavage and release of p-nitroaniline. Targeting signals and post-translational modifications may influence the localization of this compound, ensuring its proper function in apoptotic processes .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
L'Ac-IETD-pNA est synthétisé par synthèse peptidique en phase solide (SPPS), une méthode qui permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine insoluble . La synthèse implique les étapes suivantes :
Chargement de la résine : Le premier acide aminé est attaché à la résine.
Déprotection : Le groupe protecteur sur l'acide aminé est éliminé.
Couplage : Le prochain acide aminé est activé et couplé à la chaîne peptidique croissante.
Clivage et déprotection : Le peptide complet est clivé de la résine et déprotégé pour obtenir le produit final.
Méthodes de production industrielle
La production industrielle d'Ac-IETD-pNA suit des principes similaires mais à plus grande échelle, utilisant souvent des synthétiseurs peptidiques automatisés pour augmenter l'efficacité et le rendement. Le processus est optimisé pour garantir une pureté et une cohérence élevées, atteignant généralement une pureté supérieure à 95 % comme déterminé par chromatographie liquide haute performance (HPLC) .
Analyse Des Réactions Chimiques
Types de réactions
L'Ac-IETD-pNA subit principalement des réactions de clivage enzymatique. La réaction principale implique le clivage de la liaison peptidique entre l'acide aspartique et la p-nitroaniline par la caspase-8 et les enzymes apparentées .
Réactifs et conditions communs
Enzymes : Caspase-8, caspase-6, caspase-10, granzyme B.
Tampons : Typiquement, solution saline tamponnée au phosphate (PBS) ou autres tampons appropriés à pH physiologique.
Détection : La libération de p-nitroaniline est surveillée colorimétriquement à 405 nm.
Principaux produits
Le principal produit du clivage enzymatique de l'Ac-IETD-pNA est la p-nitroaniline, un composé jaune qui absorbe fortement à 405 nm .
Applications De Recherche Scientifique
L'Ac-IETD-pNA est largement utilisé en recherche scientifique pour les applications suivantes :
Biochimie : Pour mesurer l'activité de la caspase-8 et des enzymes apparentées dans divers essais.
Biologie cellulaire : Pour étudier l'apoptose et autres processus cellulaires impliquant l'activation des caspases.
Développement de médicaments : Comme outil pour cribler les inhibiteurs potentiels des caspases et étudier leurs effets.
Mécanisme d'action
L'Ac-IETD-pNA fonctionne comme un substrat pour la caspase-8 et les enzymes similaires. Le mécanisme implique la reconnaissance et la liaison de la séquence peptidique Ile-Glu-Thr-Asp par le site actif de l'enzyme. L'enzyme clive ensuite la liaison peptidique, libérant la p-nitroaniline. Cet événement de clivage peut être quantifié en mesurant l'absorbance de la p-nitroaniline à 405 nm, fournissant une mesure directe de l'activité enzymatique .
Comparaison Avec Des Composés Similaires
Composés similaires
Ac-DEVD-pNA : Un substrat pour la caspase-3.
Ac-LEHD-pNA : Un substrat pour la caspase-9.
Ac-YVAD-pNA : Un substrat pour la caspase-1.
Unicité
L'Ac-IETD-pNA est unique par sa spécificité pour la caspase-8 et sa capacité à être utilisé dans des essais colorimétriques pour mesurer l'activité enzymatique. Cette spécificité en fait un outil précieux pour étudier le rôle de la caspase-8 dans l'apoptose et d'autres processus cellulaires .
Propriétés
IUPAC Name |
(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N6O12/c1-5-13(2)22(28-15(4)35)26(42)30-18(10-11-20(36)37)24(40)32-23(14(3)34)27(43)31-19(12-21(38)39)25(41)29-16-6-8-17(9-7-16)33(44)45/h6-9,13-14,18-19,22-23,34H,5,10-12H2,1-4H3,(H,28,35)(H,29,41)(H,30,42)(H,31,43)(H,32,40)(H,36,37)(H,38,39)/t13-,14+,18-,19-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHURKTIGZAIQGR-BQCLNCLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N6O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


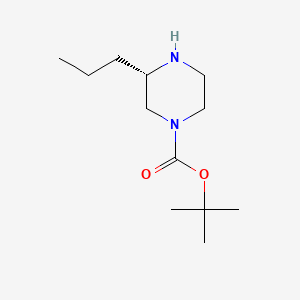
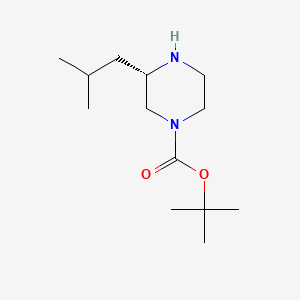
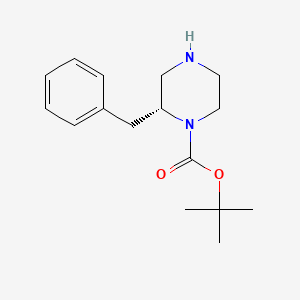
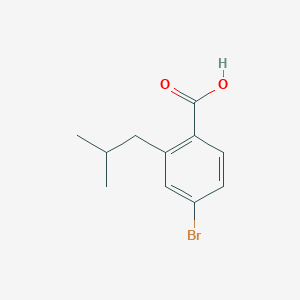
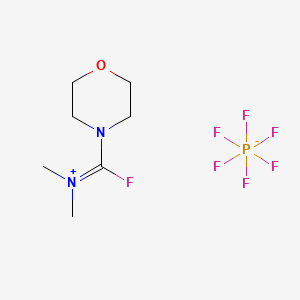
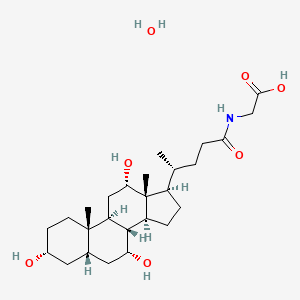
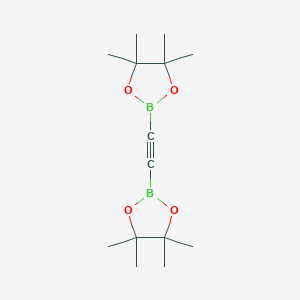
![(R)-4-Benzyl-[1,4]oxazepan-6-ol](/img/structure/B1343959.png)
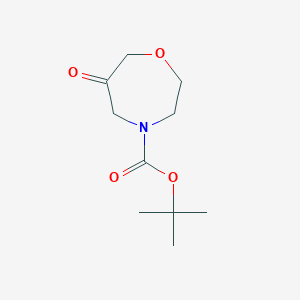
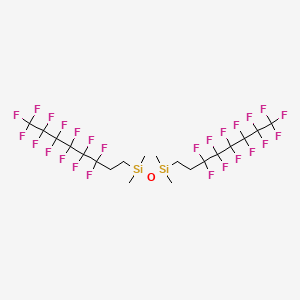
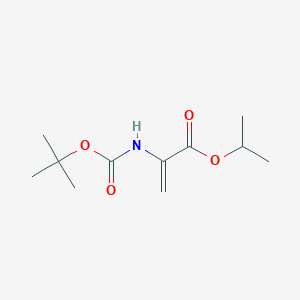
![9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1343963.png)
